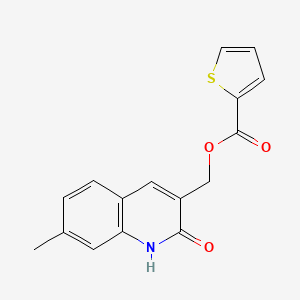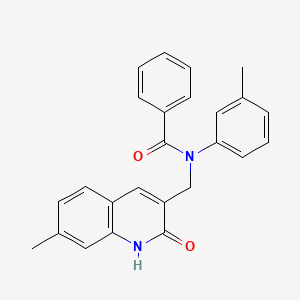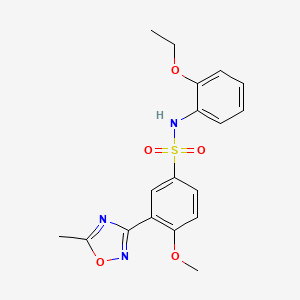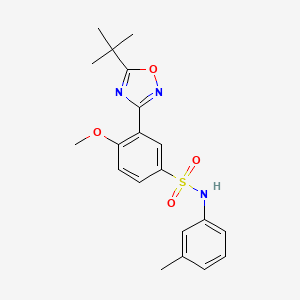
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide, also known as OTBS, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide acts by binding to proteins and other biomolecules, altering their function and leading to downstream effects. Its precise mechanism of action is not fully understood, but studies have shown that it can interact with a variety of proteins, including enzymes and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, as well as its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide in lab experiments is its high selectivity for certain biomolecules, which allows for precise targeting of specific cellular processes. Additionally, its fluorescent properties make it a useful tool for imaging biological systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with different proteins and biomolecules. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for research and potential commercial applications.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in a range of scientific fields. Its ability to selectively bind to proteins and other biomolecules makes it a useful tool for studying cellular processes, and its potential as a therapeutic agent for cancer and inflammatory diseases warrants further investigation. With continued research, this compound may prove to be a valuable tool for advancing our understanding of biological systems and developing new treatments for disease.
Synthesemethoden
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide can be synthesized through a multi-step process, starting with the reaction of tert-butyl hydrazine with 4-methoxybenzenesulfonyl chloride to form 3-(tert-butyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with m-toluidine to form this compound. The synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has shown potential as a fluorescent probe for imaging biological systems. Its ability to selectively bind to proteins and other biomolecules has been demonstrated in vitro, making it a promising tool for studying cellular processes. Additionally, this compound has been investigated for its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-7-6-8-14(11-13)23-28(24,25)15-9-10-17(26-5)16(12-15)18-21-19(27-22-18)20(2,3)4/h6-12,23H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUZIRCGLWXPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
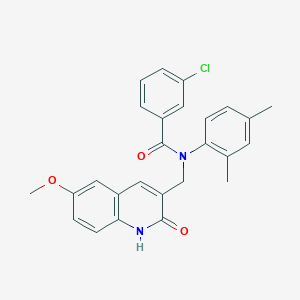

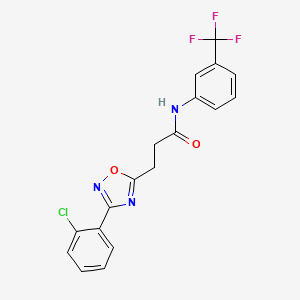




![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)

